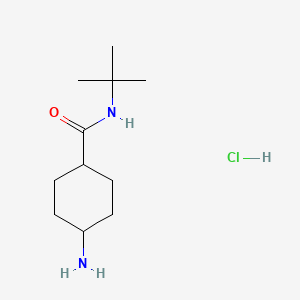

trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride

Overview

Description

Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride (TBCH) is an organic compound belonging to the family of cyclohexanecarboxamides. It is a crystalline solid with a molecular weight of 263.8 g/mol and a melting point of 192-194°C. It is an important synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other related compounds. TBCH is also used in research laboratories as a reagent for organic synthesis and as a catalyst for various reactions.

Scientific Research Applications

1. Enantioselective Synthesis

A study by Naef and Seebach (1985) focused on the preparation of enantiomerically pure cis- and trans-configurated imidazolidinones from various amino acids. This research highlights the utility of compounds like trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride in synthesizing chiral, nonracemic enolates, crucial for α-alkylation of amino acids without racemization (Naef & Seebach, 1985).

2. Impact on Melanocyte Activation

Hiramoto et al. (2014) conducted a study examining the effects of tranexamic acid (a medicinal amino acid closely related to trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride) on melanocyte activation of the skin induced by UVB eye irradiation (Hiramoto et al., 2014).

3. Amelioration of Wrinkles

In 2016, Hiramoto et al. explored the effect of tranexamic acid on wrinkle formation following skin dryness. This study is significant for understanding the therapeutic potential of related compounds in dermatology (Hiramoto et al., 2016).

4. Enhanced Absorption of Derivatives

Svahn et al. (1986) synthesized derivatives of tranexamic acid, demonstrating improved absorption compared to tranexamic acid itself. This research indicates the potential of modifying trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride for enhanced therapeutic efficacy (Svahn et al., 1986).

5. Halogenation Reactions

Bouteiller-Prati et al. (1983) studied the bromination and chlorination reactions on cyclohexene derivatives, relevant for understanding the chemical properties and reactivity of similar compounds (Bouteiller-Prati et al., 1983).

6. Asymmetric Synthesis of Amines

Ellman et al. (2002) described the use of N-tert-Butanesulfinyl imines, similar in structure to trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride, as intermediates for the asymmetric synthesis of amines. This highlights the compound's significance in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).

7. Neuropeptide Y Antagonist Synthesis

Iida et al. (2005) synthesized a neuropeptide Y antagonist using trans-spirolactone carboxylic acid, showcasing the potential application of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride in developing therapeutic agents for obesity (Iida et al., 2005).

properties

IUPAC Name |

4-amino-N-tert-butylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAJIVSXHDWGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.